
Ethyl 3-ethyl-3-isopropyloxirane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-ethyl-3-(propan-2-yl)oxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by its oxirane ring, which is substituted with ethyl and propan-2-yl groups, and an ester functional group. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-ethyl-3-(propan-2-yl)oxirane-2-carboxylate typically involves the reaction of ethyl 3-ethyl-3-(propan-2-yl)oxirane-2-carboxylate with appropriate reagents under controlled conditions. One common method is the epoxidation of alkenes using peracids or other oxidizing agents. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-ethyl-3-(propan-2-yl)oxirane-2-carboxylate may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as titanium-based catalysts or other transition metal complexes may be employed to facilitate the epoxidation reaction. The use of advanced purification techniques, such as distillation or chromatography, ensures the high purity of the final product.
化学反应分析
Types of Reactions
Ethyl 3-ethyl-3-(propan-2-yl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols or other reduced compounds.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids, hydrogen peroxide, and ozone. The reactions are typically carried out in the presence of solvents such as dichloromethane or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to prevent side reactions.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted oxirane derivatives.
科学研究应用
Ethyl 3-ethyl-3-(propan-2-yl)oxirane-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving oxiranes. It serves as a model substrate for understanding the behavior of epoxide hydrolases and other related enzymes.
Medicine: Research into the potential therapeutic applications of oxirane derivatives includes their use as intermediates in the synthesis of pharmaceuticals. The compound’s reactivity makes it a valuable tool in drug discovery and development.
Industry: In industrial applications, ethyl 3-ethyl-3-(propan-2-yl)oxirane-2-carboxylate is used in the production of polymers, resins, and other materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in manufacturing processes.
作用机制
The mechanism of action of ethyl 3-ethyl-3-(propan-2-yl)oxirane-2-carboxylate involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, where the oxirane ring acts as an electrophile, reacting with nucleophiles to form new bonds. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used.
相似化合物的比较
Similar Compounds
Ethyl 2-ethyl-2-(propan-2-yl)oxirane-2-carboxylate: Similar in structure but with different substitution patterns on the oxirane ring.
Methyl 3-ethyl-3-(propan-2-yl)oxirane-2-carboxylate: Similar ester functionality but with a different alkyl group.
Propyl 3-ethyl-3-(propan-2-yl)oxirane-2-carboxylate: Similar structure with a different alkyl group on the ester.
Uniqueness
Ethyl 3-ethyl-3-(propan-2-yl)oxirane-2-carboxylate is unique due to its specific substitution pattern on the oxirane ring and the presence of an ester functional group. This combination of features imparts distinct chemical properties, making it valuable in various research and industrial applications. Its reactivity and versatility in chemical transformations set it apart from other similar compounds.
属性
分子式 |
C10H18O3 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC 名称 |
ethyl 3-ethyl-3-propan-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C10H18O3/c1-5-10(7(3)4)8(13-10)9(11)12-6-2/h7-8H,5-6H2,1-4H3 |
InChI 键 |
BJQUIMORMAIKAU-UHFFFAOYSA-N |
规范 SMILES |
CCC1(C(O1)C(=O)OCC)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13495057.png)
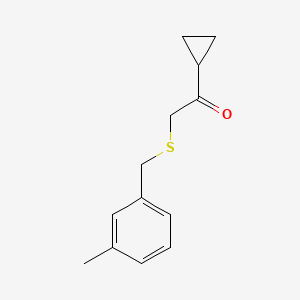
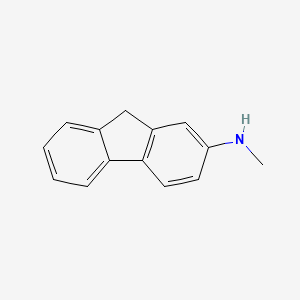
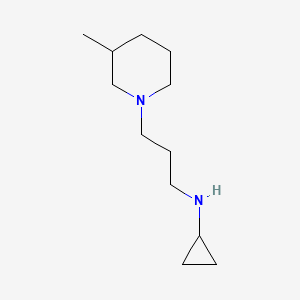
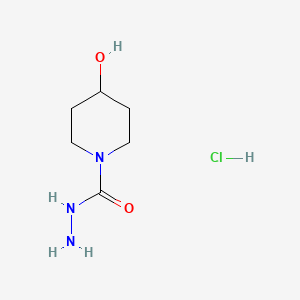
![3-[4-(2-Aminoethoxy)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13495072.png)
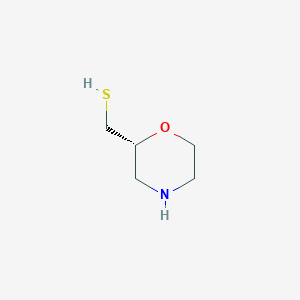
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,3,3-trifluoropropan-1-amine](/img/structure/B13495081.png)

![2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[2-[2-(methylamino)ethoxy]ethyl]amino]isoindoline-1,3-dione](/img/structure/B13495108.png)
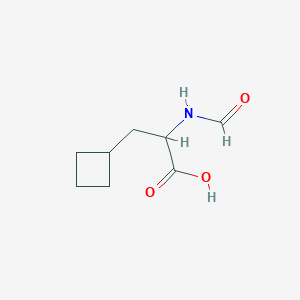
![5-Methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylic acid](/img/structure/B13495120.png)
![6-Azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B13495126.png)

